molecular formula C6H12OS B2784822 2-Methyloxane-4-thiol CAS No. 1341590-61-1

2-Methyloxane-4-thiol

Cat. No.: B2784822
CAS No.: 1341590-61-1
M. Wt: 132.22
InChI Key: AASSWVHNNJRVIZ-UHFFFAOYSA-N
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Description

2-Methyloxane-4-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. Thiols are characterized by the presence of a sulfhydryl (-SH) group. This compound is known for its distinctive sulfurous odor and is used in various chemical applications due to its reactivity and unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyloxane-4-thiol can be synthesized through several methods. One common approach involves the reaction of sodium hydrosulfide with an alkyl halide. This method relies on the high nucleophilicity of sulfur to displace the halide ion, forming the thiol . Another method uses thiourea as a nucleophilic sulfur source, which reacts with an alkyl halide to produce an alkylisothiouronium salt. This intermediate is then hydrolyzed to yield the thiol .

Industrial Production Methods

In industrial settings, the production of thiols often involves large-scale reactions using similar principles. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes may also incorporate additional steps for purification and quality control to ensure the thiol meets specific standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyloxane-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with thiols include oxidizing agents like bromine (Br2) and iodine (I2) for oxidation reactions, and bases such as sodium hydroxide (NaOH) for deprotonation reactions . Reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound include disulfides, thioacetals, and various substituted thiol derivatives. These products are valuable in different chemical processes and applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyloxane-4-thiol is unique due to its specific structure, which imparts distinct reactivity and properties compared to other thiols. Its ability to form stable thioacetals and participate in redox reactions makes it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-methyloxane-4-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-5-4-6(8)2-3-7-5/h5-6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AASSWVHNNJRVIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCO1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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